REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:8][C:9]1[CH:17]=[CH:16][C:12]([CH2:13][CH2:14]N)=[CH:11][CH:10]=1.O>C(O)CCC>[Br:8][C:9]1[CH:17]=[CH:16][C:12]([CH2:13][CH2:14][C:7]2[C:2]([NH2:1])=[N:3][CH:4]=[CH:5][CH:6]=2)=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CCN)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
230 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture, cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography on a column of silica gel (eluent: dichloromethane/ethyl acetate, from 0% to 50% ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CCC=1C(=NC=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |